Sergliflozin etabonate
Overview
Description
Sergliflozin is a compound that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are primarily used in the treatment of type 2 diabetes mellitus. Sergliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion through urine, thereby lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sergliflozin involves several steps, starting from the preparation of the core structure, which is a benzylphenol glucoside. The synthetic route typically includes glycosylation reactions, where a glucose moiety is attached to the benzylphenol structure. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the glycosylation process .
Industrial Production Methods: Industrial production of sergliflozin follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Sergliflozin undergoes various chemical reactions, including:
Oxidation: Sergliflozin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert sergliflozin into its reduced forms.
Substitution: Sergliflozin can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
Sergliflozin has several scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of SGLT2 inhibitors.
Biology: Investigated for its effects on glucose metabolism and renal function.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus. Research is ongoing to explore its potential benefits in other metabolic disorders.
Industry: Utilized in the development of new antidiabetic drugs and formulations
Mechanism of Action
Sergliflozin exerts its effects by inhibiting the subtype 2 of the sodium-glucose transport proteins (SGLT2) in the kidneys. SGLT2 is responsible for the reabsorption of glucose from the renal tubules back into the bloodstream. By blocking this transporter, sergliflozin increases the excretion of glucose through urine, thereby lowering blood glucose levels. This mechanism is independent of insulin, making it a valuable treatment option for patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
- Dapagliflozin
- Canagliflozin
- Empagliflozin
Comparison: Sergliflozin, like other SGLT2 inhibitors, works by inhibiting glucose reabsorption in the kidneys. it is unique in its specific molecular structure, which provides a different pharmacokinetic profile. For instance, sergliflozin has a distinct benzylphenol glucoside core, which differentiates it from other SGLT2 inhibitors like dapagliflozin and canagliflozin that have different core structures. This structural difference can influence the drug’s potency, selectivity, and side effect profile .
Biological Activity
Sergliflozin etabonate is a novel compound that functions primarily as a selective inhibitor of the sodium-dependent glucose cotransporter-2 (SGLT2). This mechanism is pivotal in managing conditions such as type 2 diabetes mellitus (T2DM) by promoting glucosuria (the excretion of glucose in urine), thereby reducing hyperglycemia without causing significant adverse effects. This article delves into the biological activity, pharmacokinetics, and clinical findings associated with this compound, supported by data tables and case studies.
SGLT2 is predominantly expressed in the proximal renal tubules and is responsible for approximately 90% of glucose reabsorption from tubular fluid. By inhibiting this transporter, this compound facilitates increased urinary glucose excretion, leading to lower plasma glucose levels without inducing insulin secretion or hypoglycemia .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | Rapid conversion to sergliflozin |
Time to Maximum Concentration | 30-45 minutes |
Half-life (t1/2) | 0.5 - 1 hour |
Renal Excretion | <0.5% of the administered dose recovered in urine |
This compound is rapidly converted to its active form, sergliflozin, which exhibits linear pharmacokinetics. The compound shows a short half-life, indicating that it does not accumulate significantly in the body with repeated dosing .
Efficacy in Glucose Control
Clinical trials have demonstrated that this compound effectively reduces plasma glucose levels through enhanced glucosuria. A double-blind study involving healthy overweight participants revealed a dose-related increase in glucosuria and a corresponding decrease in body weight over a 15-day period:
Dose (mg) | Mean Weight Change (kg) |
---|---|
Placebo | -0.09 |
500 mg | -1.55 |
1000 mg | -1.74 |
The results suggest that the weight loss associated with this compound occurs through increased urinary calorie loss rather than osmotic diuresis .
Long-term Effects
In an 8-week study, long-term administration of this compound was shown to significantly improve glycemic control and prevent weight gain in diabetic animal models. This effect was consistent across different severities of diabetes, indicating its potential utility as a treatment option for various patient profiles .
Safety and Tolerability
This compound has been reported to be well tolerated across multiple studies, with no clinically significant adverse events noted. Notably, it does not significantly alter renal function or electrolyte balance, making it a safer option for patients with renal concerns compared to other diabetes medications .
Properties
IUPAC Name |
ethyl [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O9/c1-3-29-23(27)30-13-18-19(24)20(25)21(26)22(32-18)31-17-7-5-4-6-15(17)12-14-8-10-16(28-2)11-9-14/h4-11,18-22,24-26H,3,12-13H2,1-2H3/t18-,19-,20+,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXKHBNJTPICNF-QMCAAQAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961265 | |
Record name | 2-(4-Methoxybenzyl)phenyl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408504-26-7 | |
Record name | Sergliflozin etabonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=408504-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxybenzyl)phenyl 6-O-(ethoxycarbonyl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERGLIFLOZIN ETABONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HY3523466 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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